molecular formula C21H26FN5O2S B3009085 1-Cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 921570-02-7

1-Cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Katalognummer: B3009085
CAS-Nummer: 921570-02-7
Molekulargewicht: 431.53
InChI-Schlüssel: QSKJFEACZKNEOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a structurally complex urea derivative incorporating a thiazole ring, a piperazine moiety, and a cyclopentyl group. Its design integrates pharmacophores known for diverse biological activities, including kinase inhibition and receptor modulation. The compound’s key features include:

  • Thiazole core: A heterocyclic scaffold contributing to metabolic stability and π-π interactions.
  • Cyclopentylurea: A non-aromatic substituent that may reduce toxicity and improve pharmacokinetic properties compared to aryl groups.

Eigenschaften

IUPAC Name

1-cyclopentyl-3-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2S/c22-15-5-7-18(8-6-15)26-9-11-27(12-10-26)19(28)13-17-14-30-21(24-17)25-20(29)23-16-3-1-2-4-16/h5-8,14,16H,1-4,9-13H2,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKJFEACZKNEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a urea functional group linked to a thiazole ring and a piperazine moiety, along with a cyclopentyl group and a fluorophenyl substituent, which contribute to its unique chemical properties and biological activities.

Structure and Synthesis

The molecular structure of 1-cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can be depicted as follows:

C18H23FN4O2S\text{C}_{18}\text{H}_{23}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and the attachment of the piperazine moiety. Optimizing these synthetic pathways is crucial for enhancing yield and purity, which are essential for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that compounds structurally similar to 1-cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea exhibit various biological activities, particularly antimicrobial properties. For instance, thiazole derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings suggest that the thiazole moiety may play a critical role in antimicrobial efficacy .

Anticancer Activity

In vitro studies have demonstrated that related compounds possess anticancer properties. For example, certain thiazole derivatives have been tested against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The results indicated that modifications in the thiazole structure could enhance anticancer activity, with some derivatives showing selectivity towards specific cancer cell types. Notably, one derivative significantly decreased the viability of Caco-2 cells by approximately 39.8% compared to untreated controls .

Compound NameCell LineViability Reduction (%)Significance
Compound AA54931.9p < 0.05
Compound BCaco-239.8p < 0.001
Compound CA54956.9p = 0.0019

These findings highlight the potential for developing new anticancer agents based on the structural features of 1-cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea.

The mechanism by which this compound exerts its biological effects is currently under investigation. Interaction studies are essential to elucidate how 1-cyclopentyl-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea interacts with various biological targets, including receptors and enzymes involved in disease pathways.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study involving thiazole derivatives highlighted their effectiveness against drug-resistant bacterial strains, demonstrating their potential as novel antimicrobial agents.
  • Anticancer Potential : Another investigation assessed the anticancer properties of various thiazole derivatives against different tumor cell lines, revealing structure-dependent activity that could inform future drug design.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents on the urea, thiazole, and piperazine moieties.

Substituent Variations and Physicochemical Properties
Compound Name Substituents (Urea/Thiazole/Piperazine) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectral Data (ESI-MS, NMR)
Target Compound Cyclopentyl / Thiazole / 4-Fluorophenyl ~462.5 (estimated) N/A N/A N/A
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) 3-Cl-4-F-phenyl / Thiazole / Hydrazinyl-oxoethyl 518.1 88.9 N/A ESI-MS: 518.1 [M+H]+
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) 4-CF3-phenyl / Thiazole / Hydrazinyl-oxoethyl 534.1 85.3 N/A ESI-MS: 534.1 [M+H]+
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) 4-CF3-phenyl / Thiazole / Benzylidene-hydrazinyl 667.9 70.7 198–200 ESI-MS: 667.9 [M−2HCl+H]+

Key Observations :

  • Cyclopentyl vs. Aryl Urea Groups : The target compound’s cyclopentyl group likely increases steric bulk and lipophilicity compared to aryl-substituted analogs (e.g., 11c, 11d). This may enhance membrane permeability but reduce aromatic interactions with target proteins.
  • Piperazine Modifications : The 4-fluorophenylpiperazine in the target compound contrasts with hydrazinyl-oxoethyl (11c, 11d) or benzylidene-hydrazinyl (1f) substituents. Fluorophenyl groups are associated with improved metabolic stability and receptor affinity in CNS-targeting drugs .
  • Thiazole Functionalization : All analogs retain the thiazole core, critical for structural rigidity. Substituents on the thiazole (e.g., methyl, oxoethyl) influence solubility and binding kinetics.
Pharmacological Implications
  • Kinase Inhibition Potential: Analogs like 1f (ESI-MS: 667.9 [M+H]+) demonstrate activity against kinases due to urea-thiazole interactions with ATP-binding pockets . The target compound’s cyclopentyl group may alter selectivity profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.